molecular formula C27H25ClN4O3 B2951577 2-(4-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358830-04-2

2-(4-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2951577
CAS No.: 1358830-04-2
M. Wt: 488.97
InChI Key: YKMHUGJJZFQOHS-UHFFFAOYSA-N
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Description

The compound 2-(4-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 4-butoxyphenyl group at position 2 and a (2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl moiety at position 5 (Figure 1).

Properties

CAS No.

1358830-04-2

Molecular Formula

C27H25ClN4O3

Molecular Weight

488.97

IUPAC Name

2-(4-butoxyphenyl)-5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C27H25ClN4O3/c1-3-4-15-34-22-11-7-19(8-12-22)23-16-25-27(33)31(13-14-32(25)30-23)17-24-18(2)35-26(29-24)20-5-9-21(28)10-6-20/h5-14,16H,3-4,15,17H2,1-2H3

InChI Key

YKMHUGJJZFQOHS-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)Cl)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(4-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel derivative within the pyrazolo[1,5-a]pyrazin class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.

Synthesis and Structural Characterization

The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves reactions of ethyl aryl compounds with various amines under controlled conditions. For instance, the synthesis process often utilizes microwave-assisted methods to enhance yield and purity. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structural integrity of synthesized compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazin derivatives against various cancer cell lines. For example, one study demonstrated that compounds similar to our target compound exhibited significant inhibitory effects on A549 lung cancer cells in a dose-dependent manner. The most effective derivatives were noted to modulate autophagy pathways, suggesting a mechanism by which they exert their cytotoxic effects .

Table 1: Summary of Anticancer Activity Against A549 Cells

CompoundIC50 (µM)Mechanism of Action
3o12.5Autophagy modulation
3p15.0Apoptosis induction
Target CompoundTBDTBD

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications on the pyrazolo[1,5-a]pyrazin scaffold can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups (like the 4-chlorophenyl moiety) enhances potency against cancer cells .

Table 2: SAR Insights for Pyrazolo[1,5-a]Pyrazin Derivatives

ModificationEffect on Activity
4-Chlorophenyl groupIncreased potency
Butoxyphenyl groupModerate activity
Methyl oxazoleEnhanced solubility

Case Studies

In a notable case study involving a series of pyrazolo[1,5-a]pyrazin derivatives, researchers found that compounds with specific substitutions showed promising results against lung cancer cell lines. The study utilized both in vitro and in vivo models to assess efficacy and safety profiles. The results indicated that certain derivatives could significantly reduce tumor size without substantial toxicity to normal cells .

The mechanisms through which these compounds exert their anticancer effects are multifaceted. They may involve:

  • Inhibition of cell proliferation : Compounds disrupt cell cycle progression.
  • Induction of apoptosis : Activation of intrinsic apoptotic pathways.
  • Modulation of autophagy : Alteration in autophagic flux leading to cell death .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxazole and pyrazinone rings offer sites for nucleophilic attack, particularly under basic or acidic conditions.

Reaction TypeConditionsProductsKey Insights
Amination NH₃/EtOH, 60°COxazole ring opens to form imidazole derivativesOxazole’s electron-deficient nature allows nucleophilic attack at C-2 or C-4 positions.
Hydrolysis HCl/H₂O, refluxCleavage of oxazole to α-ketoamide intermediatesAcidic hydrolysis targets the oxazole ring, yielding carboxylic acid derivatives.

Mechanistic Notes :

  • The 5-methyloxazol-4-yl group undergoes ring-opening reactions due to strain from the fused chlorophenyl substituent.

  • Pyrazinone’s lactam functionality may hydrolyze under strong acidic/basic conditions to form pyrazine-diols .

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl and 4-butoxyphenyl groups direct EAS reactions.

Reaction TypeConditionsProductsKey Insights
Nitration HNO₃/H₂SO₄, 0°CNitro-substituted aryl derivativesChlorine acts as a meta-director, while butoxy groups are para/ortho-directors.
Sulfonation H₂SO₄, SO₃Sulfonic acid derivativesLimited reactivity due to steric hindrance from the oxazole-methyl group.

Data Limitations :
Direct studies on nitration/sulfonation of this compound are sparse, but reactivity is inferred from substituted pyrazolo[1,5-a]pyrazines .

Oxidation and Reduction

The pyrazinone and oxazole moieties are redox-active.

Reaction TypeConditionsProductsKey Insights
Oxidation KMnO₄/H₂OPyrazinone → pyrazine-dioneLactam oxidation forms diketone structures .
Reduction H₂/Pd-COxazole → imidazolidineSelective reduction of oxazole’s C=N bonds.

Notable Observation :
The methyl group on the oxazole resists oxidation under mild conditions but may form carboxylic acids with strong oxidants like CrO₃.

Cross-Coupling Reactions

The 4-chlorophenyl group enables metal-catalyzed coupling.

Reaction TypeConditionsProductsKey Insights
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂Biaryl derivativesChlorine acts as a leaving group in Pd-mediated couplings.
Buchwald-Hartwig Pd₂(dba)₃, XPhosAminated aryl productsLimited by steric hindrance from the oxazole-methyl group.

Yield Trends :
Coupling efficiency depends on the steric bulk of substituents, with yields ranging from 40–75% for similar compounds.

Functional Group Transformations

Key transformations of peripheral groups:

Reaction TypeConditionsProductsKey Insights
Ether Cleavage HBr/AcOH4-Hydroxyphenyl derivativeButoxy group hydrolyzes to phenol under acidic conditions.
Halogen Exchange CuI/DMFFluoro or bromo analogsChlorine substituent replaced via Ullmann-type reactions.

Synthetic Utility :
The butoxy group enhances solubility, while halogen exchange allows further derivatization.

Mechanistic Insights

  • Pyrazinone Reactivity : The lactam ring participates in acid/base-mediated ring-opening, forming intermediates for further functionalization .

  • Oxazole Stability : Resonance stabilization from the chlorophenyl group reduces susceptibility to electrophilic attack but enhances nucleophilic reactivity.

  • Steric Effects : The 5-methyloxazol-4-yl group hinders reactions at the pyrazinone’s C-7 position, directing reactivity to C-3 and C-6 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related pyrazolo-heterocycles, emphasizing substituent variations and their implications:

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
Target Compound Pyrazolo[1,5-a]pyrazin-4(5H)-one - 2-(4-butoxyphenyl)
- 5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)
High lipophilicity (butoxy group); potential for hydrophobic interactions (chlorophenyl)
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one - 2-(4-chlorophenyl)
- 5-(3,4-dimethoxyphenethyl)
Protein-binding activity; crystallographic data (dihedral angles = 3.3–8.3°)
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine - 3-(2,4-dichlorophenyl)
- 5-(4-fluorophenyl)
- 7-(trifluoromethyl)
Enhanced electronic effects (CF₃, F); potential agrochemical applications
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones Triazolo[1,5-a]pyrimidine - 5,7-dimethyl
- 2-oxoacetylhydrazone side chains
Herbicidal and fungicidal activity; chiral centers improve efficacy
2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Pyrazolo[1,5-c][1,3]benzoxazine - 2-(4-butoxyphenyl)
- 5-(4-propoxyphenyl)
High molecular weight (avg. mass = 495.6 g/mol); ChemSpider ID: 371218-62-1

Key Observations:

  • Lipophilicity : The butoxyphenyl group in the target compound likely enhances membrane permeability compared to methoxy or propoxy substituents in analogues .
  • Electronic Effects : Chlorophenyl and trifluoromethyl groups in related compounds improve binding via halogen bonds or dipole interactions .
  • Biological Activity: Pyrazolo-pyrazinones with aromatic substituents (e.g., dimethoxyphenethyl) exhibit protein interaction, suggesting the target compound may act on similar targets .

Physicochemical Properties

  • Melting Points: Pyrazolo-pyrazinone derivatives typically melt between 252–255°C (e.g., ’s compound) , suggesting the target compound may share similar thermal stability.
  • Spectral Data : IR and NMR spectra of analogues (e.g., ’s 5a) confirm substituent identity via carbonyl (1650–1700 cm⁻¹) and aromatic proton signals (δ 7.2–8.1 ppm) .

Noncovalent Interactions

  • Hydrogen Bonding : The oxazole nitrogen in the target compound may act as a hydrogen bond acceptor, akin to pyrimidine nitrogens in ’s derivative .
  • Steric Effects : The methyl group on the oxazole ring could reduce conformational flexibility compared to unsubstituted analogues .

Research Findings and Implications

  • Agrochemical Potential: The chlorophenyl and methyloxazole groups align with herbicidal pyrazolo-triazolopyrimidines , suggesting possible utility in crop protection.
  • Drug Discovery: Protein-binding pyrazolo-pyrazinones indicate the target compound could modulate enzymatic activity or receptor signaling.
  • Synthetic Challenges : Introducing the oxazole moiety may require rigorous optimization to avoid side reactions, as seen in ’s 39% yield .

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